molecular formula C15H12O6 B1254125 7,8,3',4'-tetrahydroxyflavanone CAS No. 489-73-6

7,8,3',4'-tetrahydroxyflavanone

Cat. No.: B1254125
CAS No.: 489-73-6
M. Wt: 288.25 g/mol
InChI Key: ZPVNWCMRCGXRJD-UHFFFAOYSA-N
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Description

3’,4’,7,8-Tetrahydroxyflavanone is a flavonoid compound that belongs to the class of flavanones. It is characterized by the presence of four hydroxyl groups attached to the flavanone backbone. This compound is naturally found in various plants and has been studied for its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’,4’,7,8-Tetrahydroxyflavanone can be synthesized through the isomerization of 2’,3’,4,4’,6’-pentahydroxychalcone. This process involves boiling the chalcone with methanolic hydrochloric acid . Another method involves the demethoxymethylation of 2’,3’,4,4’,6’-pentakis(methoxymethoxy)chalcone, followed by condensation with p-methoxymethoxybenzaldehyde .

Industrial Production Methods: Industrial production of 3’,4’,7,8-Tetrahydroxyflavanone typically involves extraction from natural sources such as Acacia confusa . The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3’,4’,7,8-Tetrahydroxyflavanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions involve the replacement of hydroxyl groups with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dihydroflavanones.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

Mechanism of Action

3’,4’,7,8-Tetrahydroxyflavanone can be compared with other similar flavonoid compounds:

Comparison with Similar Compounds

  • Fisetin
  • Naringenin
  • Hesperetin
  • Eriodictyol

3’,4’,7,8-Tetrahydroxyflavanone stands out due to its unique hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-9-3-1-7(5-12(9)19)13-6-11(18)8-2-4-10(17)14(20)15(8)21-13/h1-5,13,16-17,19-20H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVNWCMRCGXRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2O)O)C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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